molecular formula C24H24ClN3O3S B2757781 N-(3-chloro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 900003-50-1

N-(3-chloro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2757781
CAS No.: 900003-50-1
M. Wt: 469.98
InChI Key: LCMLCNFANCCFND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C24H24ClN3O3S and its molecular weight is 469.98. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Conformational Analysis

Research on similar compounds has focused on their crystal structures and the implications of their conformational properties. For example, studies on 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides reveal these compounds exhibit a folded conformation, which is stabilized by intramolecular hydrogen bonding. This characteristic is significant for understanding molecular interactions and stability, with potential applications in designing more effective molecules for various purposes, including pharmaceuticals (Subasri et al., 2016).

Antitumor Activity

Compounds featuring the dihydro[1]benzofuro[3,2-d]pyrimidin structure have been explored for their antitumor activities. For instance, thieno[2,3-d]pyrimidine derivatives have demonstrated potent anticancer activity against multiple human cancer cell lines, highlighting the therapeutic potential of structurally related compounds in oncology research (Hafez & El-Gazzar, 2017).

Antimicrobial Activity

Research into novel heterocyclic compounds with a sulfamido moiety, related to the structural framework of the compound , has shown promising antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Nunna et al., 2014).

Dual Enzyme Inhibition

Studies on compounds with similar dihydropyrimidin and sulfanylacetamide structures have identified them as potent inhibitors of both thymidylate synthase and dihydrofolate reductase. This dual inhibitory activity underscores their potential in designing drugs aimed at multiple targets, offering a promising strategy for treating diseases like cancer with higher efficacy and lower resistance rates (Gangjee et al., 2008).

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[[3-(3-methylbutyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN3O3S/c1-14(2)11-12-28-23(30)22-21(16-7-4-5-10-19(16)31-22)27-24(28)32-13-20(29)26-18-9-6-8-17(25)15(18)3/h4-10,14H,11-13H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMLCNFANCCFND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC3=C(C(=O)N2CCC(C)C)OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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